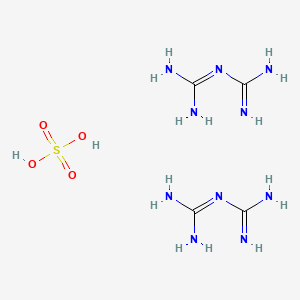

Di(biguanide) sulphate

Descripción

Historical Context and Evolution of Biguanide (B1667054) Chemistry

The journey of biguanide chemistry began centuries ago with the use of the plant Galega officinalis (French lilac) as a traditional remedy for conditions involving polyuria. nih.gov In the early 20th century, scientists identified guanidine (B92328) derivatives in extracts from this plant as the source of its blood glucose-lowering effects. wikipedia.org This discovery spurred chemical investigation into related structures.

The parent compound, biguanide, was first synthesized by Bernhard Rathke in 1879. beilstein-journals.orgaston.ac.uk An improved synthesis was later developed by R. Herth, who utilized the condensation of cyanoguanidine with an ammoniacal solution of cupric sulphate. beilstein-journals.orgnih.gov These early syntheses laid the foundation for the creation of a wide array of biguanide derivatives. The simple biguanide molecule itself was found to be thermally unstable, but its salt forms, particularly the hydrochloride and sulphate salts, demonstrated significantly greater stability. beilstein-journals.org

The mid-20th century marked a period of intense research and discovery for biguanide compounds. beilstein-journals.org Following World War II, biguanides were investigated for various applications, leading to the development of the antimalarial drug proguanil (B194036) in the 1940s. wikipedia.orgaston.ac.uk By the late 1950s, biguanides were reintroduced into clinical research, which led to the emergence of phenformin (B89758), buformin (B1668040), and metformin (B114582) as oral antihyperglycemic agents. nih.govwikipedia.org This era solidified the importance of the biguanide scaffold in medicinal chemistry and highlighted the utility of stable salt forms like di(biguanide) sulphate in handling and research. beilstein-journals.org

| Key Milestone | Year/Period | Significance |

| Traditional use of Galega officinalis | Medieval Times | The plant containing guanidine, a precursor to biguanide thought, was used to treat diabetes symptoms. nih.gov |

| First Synthesis of Biguanide | 1879 | Bernhard Rathke synthesizes the parent biguanide compound, opening a new field of chemical study. beilstein-journals.orgaston.ac.uk |

| Synthesis of Metformin | 1922 | Emil Werner and James Bell synthesize dimethyl biguanide (metformin). aston.ac.uk |

| Discovery of Biological Activity | 1929 | The hypoglycemic activity of metformin and other biguanides is first reported in animal studies. beilstein-journals.orgaston.ac.uk |

| Development of Proguanil | 1940s | Biguanide derivatives are developed as antimalarial agents. wikipedia.orgaston.ac.uk |

| Introduction as Antidiabetic Agents | 1950s | Biguanides like phenformin and metformin are introduced for the treatment of type 2 diabetes. scholaris.cawikipedia.org |

Academic Significance of Di(biguanide) Structures in Contemporary Chemical Research

The academic significance of di(biguanide) structures, including the sulphate salt, has seen a resurgence in recent years, extending far beyond their historical applications. beilstein-journals.orgnih.gov Biguanides are recognized for their unique chemical properties, which make them versatile tools in various fields of modern research. scholaris.ca

Coordination Chemistry and Catalysis: Biguanides are powerful bidentate ligands, capable of forming stable six-membered chelate rings with metal cations through their nitrogen atoms. scholaris.ca This chelating ability has been known since the 19th century and is a cornerstone of their use in coordination chemistry. this compound provides a convenient source of the biguanide ligand for synthesizing metal complexes. These complexes are studied for their interesting electronic properties and potential catalytic activities. nih.gov For instance, palladium-biguanide complexes have been explored as catalysts in cross-coupling reactions, while complexes with copper, zinc, and iridium have also been synthesized and investigated. acs.orgnih.gov The ability of biguanides to stabilize metal nanoparticles is another area of active research. scholaris.caacs.org

Supramolecular Chemistry and Materials Science: Biguanides are polar, hydrophilic compounds that can participate in extensive hydrogen bonding networks. scholaris.ca X-ray diffraction studies have shown that protonated biguanides can form "corrugated ribbon" structures in the solid state. scholaris.cacdnsciencepub.com This property is exploited in supramolecular chemistry to construct ordered assemblies. The addition of functional groups to the biguanide backbone allows for the creation of materials with tailored properties, such as amphiphilic biguanides that can form micelles. scholaris.cacdnsciencepub.com

Organic Synthesis: In organic synthesis, biguanides are valuable precursors for nitrogen-containing heterocycles, most notably 2,4-diamino-1,3,5-triazines. scholaris.cacdnsciencepub.com These triazine derivatives are important in medicinal chemistry and supramolecular chemistry due to their ability to form multiple hydrogen bonds. cdnsciencepub.com Furthermore, due to their strong basicity, biguanides can function as organocatalysts or "superbases" in various organic reactions. scholaris.cacdnsciencepub.com

Physicochemical Properties of this compound The properties of this compound are derived from its constituent ions: two protonated biguanide cations and one sulphate anion.

| Property | Value | Source |

| Molecular Formula | C₄H₁₆N₁₀O₄S | nih.gov |

| Component Compounds | Biguanide, Sulfuric Acid | nih.gov |

| Stability | More stable than the free base form of biguanide. | beilstein-journals.org |

| Solubility | Highly soluble in aqueous media due to its polar and hydrophilic nature. | scholaris.ca |

| Basicity | The biguanide moiety is a strong base, capable of being double protonated. | scholaris.ca |

| Coordination | Acts as a bidentate ligand, chelating with metal ions. | scholaris.canih.gov |

Propiedades

Número CAS |

49719-55-3 |

|---|---|

Fórmula molecular |

C4H16N10O4S |

Peso molecular |

300.30 g/mol |

Nombre IUPAC |

1-(diaminomethylidene)guanidine;sulfuric acid |

InChI |

InChI=1S/2C2H7N5.H2O4S/c2*3-1(4)7-2(5)6;1-5(2,3)4/h2*(H7,3,4,5,6,7);(H2,1,2,3,4) |

Clave InChI |

ALAFWARLIFSVTH-UHFFFAOYSA-N |

SMILES canónico |

C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N.OS(=O)(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for Di Biguanide Sulphate

General Approaches to Biguanide (B1667054) Moiety Formation

The creation of the biguanide functional group can be achieved through several key pathways, primarily involving the reaction of amine derivatives with cyanoguanidines or dicyanamides. nih.govcdnsciencepub.comresearchgate.net Alternative routes utilizing carbamide or (iso)thiourea derivatives have also been explored. nih.govcdnsciencepub.com

Reactions Involving Cyanoguanidines and Amine Derivatives

One of the most direct and historically significant methods for synthesizing biguanides is the reaction between cyanoguanidine (also known as dicyandiamide) and an amine derivative. nih.govscholaris.ca This reaction is typically performed under acidic conditions, which serve to protonate the nitrile group of the cyanoguanidine, thereby activating it for nucleophilic attack by the amine. cdnsciencepub.com

Several variations of this method exist:

Direct Fusion: This early method involves heating cyanoguanidine with an amine hydrochloride at high temperatures (180–200 °C), resulting in the formation of the biguanide.

Solvent-Based Heating: A more common approach involves heating the reactants in a polar solvent, such as ethanol (B145695) or water. nih.gov This method often provides good yields and is procedurally straightforward.

Microwave-Assisted Synthesis: Modern techniques have incorporated microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. scholaris.canih.gov This method has proven versatile, tolerating a range of functional groups. scholaris.ca

Catalysis: The use of Lewis acids, such as iron(III) chloride, can facilitate the reaction, allowing for milder conditions and improved yields. cdnsciencepub.comscholaris.ca Trimethylsilyl (B98337) chloride has also been employed as an activating agent. cdnsciencepub.comscholaris.ca

The reaction between cyanoguanidines and amines is notable for its high atom economy, as all the atoms from the reactants are incorporated into the final product. nih.gov

Pathways from Dicyanamides

Another significant route to biguanides involves the use of dicyanamides, particularly sodium dicyanamide (B8802431). nih.govcdnsciencepub.com This method is especially useful for the synthesis of symmetrical N1,N5-disubstituted biguanides. nih.gov The process typically involves the sequential addition of amines to the dicyanamide.

The industrial synthesis of chlorhexidine, a well-known bis-biguanide, utilizes this pathway. It involves a two-step procedure where hexamethylenediamine (B150038) and 4-chloroaniline (B138754) are added to sodium dicyanamide. nih.gov Symmetrical diarylbiguanides have also been produced by heating sodium dicyanamide with two equivalents of an amine in acidic aqueous conditions. nih.gov

While this method is effective, the reaction conditions can be harsher and the yields may be lower on average compared to the cyanoguanidine route. nih.gov

Alternative Synthetic Routes (e.g., Carbamide, (Iso)Thiourea Derivatives)

While less common, alternative pathways to biguanides exist. These methods often involve more complex starting materials or result in lower yields, but can be valuable in specific synthetic contexts. nih.gov

From Carbamide Derivatives: This approach utilizes carbamide derivatives that act as "bisamidine transfer agents." An amine is added to the carbamide derivative, followed by the elimination of a leaving group to form the biguanide. nih.gov

From (Iso)Thiourea Derivatives: The reaction between guanidines and (iso)thiourea derivatives can also yield biguanides. nih.gov For instance, S-methylguanylisothiourea has been used to synthesize monosubstituted biguanides. nih.gov However, these reactions can be limited by the specificity of the substrates and may require tedious purification processes. nih.gov

Targeted Synthesis of Bis-Biguanide Structures (Di(biguanide))

The synthesis of bis-biguanide structures, such as di(biguanide) sulphate, involves adapting the general biguanide formation methods to link two biguanide moieties. This is often achieved by using a diamine as a linker.

A key example is the synthesis of 1,3- and 1,4-phenylenebis-biguanide dihydrochloride (B599025), which was accomplished by refluxing the corresponding diamine with dicyandiamide (B1669379) in aqueous HCl. cdnsciencepub.comscholaris.ca Similarly, the synthesis of alkylbis-biguanide dihydrochloride compounds has been achieved by reacting a diamine with a cyanoguanidine derivative in 1-butanol (B46404) at elevated temperatures. cdnsciencepub.comscholaris.ca

The synthesis of a hyperbranched polymer bis-biguanide with a four-arm branched core has also been reported, demonstrating the versatility of these synthetic strategies in creating complex macromolecular structures. mdpi.com

Green Chemistry Principles in Biguanide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The principles of green chemistry, such as atom economy and waste minimization, are increasingly being applied to the synthesis of biguanides. researchgate.netacs.org

Atom Economy and Waste Minimization Strategies

The concept of atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby reducing waste. acs.orgwikipedia.org

High Atom Economy Reactions: The addition of amines to cyanoguanidines is an excellent example of a reaction with high atom economy, as it is an addition reaction with no byproducts. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is considered a green chemistry approach as it often reduces the need for solvents, shortens reaction times, and simplifies purification. researchgate.net

Aqueous Media: Performing reactions in water, a benign solvent, is another key strategy. Micellar catalysis, where surfactants are used to create microreactors in water, has been successfully employed in reactions involving biguanide-based ligands. researchgate.netnih.gov This approach allows for the use of water as the bulk solvent while facilitating reactions with water-immiscible reagents. researchgate.net

By carefully selecting reactants and reaction conditions, it is possible to synthesize biguanides and their derivatives in a more sustainable and efficient manner.

Energy-Efficient Synthetic Procedures (e.g., Microwave-Assisted Synthesis)

Conventional methods for synthesizing biguanides often involve prolonged heating under reflux for several hours. In a significant advancement, microwave-assisted synthesis has emerged as a highly efficient alternative, drastically reducing reaction times from hours to mere minutes while often improving product yields.

This technique typically involves the reaction of substituted anilines or other amines with 1-cyanoguanidine (dicyandiamide). The use of microwave irradiation accelerates the reaction, leading to clean product formation in a fraction of the time required by classical heating. For instance, a variety of alkyl- and aryl-based biguanide compounds have been successfully produced using microwave irradiation, with reactions completing in under 30 minutes.

A key development in this area was the introduction of trimethylsilyl chloride (TMSCl) as a catalyst. Replacing traditional acids like hydrochloric acid with TMSCl not only accelerates the reaction but also enhances its tolerance for a wider range of functional groups, including amines, alcohols, and carboxylic acids. Researchers have successfully synthesized libraries of biguanide derivatives, including potential antitumor agents, using microwave-assisted protocols with TMSCl in solvents like acetonitrile (B52724), achieving high yields in as little as 5-15 minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Biguanide Synthesis

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours (e.g., 12 hours) | < 30 minutes |

| Energy Input | Sustained high energy for a long duration | Focused, high energy for a short duration |

| Typical Yields | Moderate to good (e.g., 51-84%) | Good to excellent (up to 89%) |

| Catalyst/Conditions | Refluxing in aqueous HCl or other acids | TMSCl in acetonitrile; various polar solvents |

| Functional Group Tolerance | Limited, especially with strong acids | Broadened, particularly with TMSCl catalyst |

Sustainable Solvent and Reagent Selection for Biguanide Preparation

In line with the principles of green chemistry, significant efforts have been directed towards using more environmentally benign solvents and reagents for biguanide synthesis. Traditional syntheses often relied on organic solvents, but recent studies have demonstrated the feasibility of using greener alternatives.

Water and alcohols are now commonly employed as solvents. For example, the synthesis of 1-phenylbiguanide hydrochloride has been achieved in good yield by refluxing in aqueous HCl. The use of water as a solvent is particularly advantageous for micellar catalysis, a strategy that enhances reaction rates and allows for the solubilization of hydrophobic reactants in an aqueous medium.

Beyond solvents, the choice of reagents is also critical. The use of iron(III) chloride as a Lewis acid has been shown to be an efficient way to activate cyanoguanidine for reaction, providing moderate to excellent yields (55-99%). However, this method is often limited to alkyl and aryl groups, as other functionalities can coordinate with the iron catalyst. The aforementioned use of TMSCl also represents a move toward more versatile, if not strictly "green," reagents that improve reaction efficiency and scope under milder conditions.

Table 2: Sustainable Solvents Used in Biguanide Synthesis

| Solvent | Application/Reaction Type | Advantages |

| Water | Synthesis of biguanide hydrochlorides; Micellar catalysis | Environmentally benign, non-flammable, enables micellar chemistry |

| Ethanol | Synthesis under reflux conditions | Considered a green solvent, effective for dissolving reactants |

| 1-Butanol | Synthesis of substituted cyanoguanidines and biguanides | Allows for higher reaction temperatures, shortening reaction times |

| 1,4-Dioxane | Synthesis of alkylbiguanide dihydrochlorides | Effective solvent for specific iron-catalyzed reactions |

Functionalization Strategies for Diverse Biguanide Derivatives

The biguanide scaffold is highly versatile and can be functionalized to create a vast range of derivatives with tailored properties for applications in catalysis, materials science, and medicine. Several

Advanced Structural Characterization and Elucidation of Di Biguanide Sulphate

Spectroscopic Analysis

Spectroscopic analysis provides critical insights into the molecular structure and bonding within Di(biguanide) sulphate. Various techniques are employed to probe the electronic, vibrational, and nuclear properties of the constituent biguanidinium and sulphate ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the biguanidinium cation, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure. Due to the rapid exchange of protons with the solvent and among the nitrogen atoms, the N-H protons in the ¹H NMR spectrum of biguanidinium salts typically appear as broad signals.

In related biguanide (B1667054) hydrochloride salts, the NH protons present as a singlet between δ 9 to 10 ppm, while the NH₂ groups yield signals in the range of δ 7 to 8 ppm. researchgate.net General NMR data also indicates that the protons of the biguanide moiety exhibit signals in the range of 6.8–7.5 ppm. nih.gov

The ¹³C NMR spectrum is simpler, showing distinct signals for the carbon atoms within the biguanide structure. The chemical shifts are influenced by the high degree of nitrogen substitution and the delocalized π-system. Based on data from analogous compounds, the carbon atoms of the biguanidinium cation are expected to resonate in the range of 158–165 ppm. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for the Biguanidinium Cation

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 6.8 - 8.0 | Broad Singlet | Chemical shift and line width are highly dependent on solvent, concentration, and pH due to proton exchange. |

| ¹³C | 158 - 165 | Singlet | Represents the two chemically equivalent carbon atoms in the delocalized N-C-N backbone. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectra are a superposition of the vibrational modes of the biguanidinium cation and the sulphate anion.

Biguanidinium Cation: The biguanidinium cation has several characteristic vibrational modes. The N-H stretching vibrations appear as a strong, broad band in the IR spectrum between 3100 and 3400 cm⁻¹. nih.gov The C=N stretching vibration is also prominent, typically found in the 1480–1660 cm⁻¹ region. nih.gov A sharp peak of medium intensity in the 1150–1170 cm⁻¹ range is also characteristic of the biguanide structure. nih.gov

Sulphate Anion: The free sulphate ion (SO₄²⁻) has tetrahedral (Td) symmetry, leading to four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum around 981 cm⁻¹, but it is inactive in the IR spectrum for a perfectly tetrahedral ion. ufop.br The asymmetric stretching mode (ν₃) is triply degenerate and appears as a very strong band in the IR spectrum around 1104 cm⁻¹. ufop.brresearchgate.net The bending modes, ν₂ and ν₄, appear at lower wavenumbers. In the solid state, interactions with the biguanidinium cations can lower the symmetry of the sulphate ion, causing the degenerate modes to split and the IR-inactive modes to become active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Biguanidinium | N-H Stretch | IR, Raman | 3100 - 3400 | Strong, Broad (IR) |

| Biguanidinium | C=N Stretch | IR, Raman | 1480 - 1660 | Strong (IR) |

| Biguanidinium | C-N Stretch / N-H Bend | IR, Raman | 1150 - 1170 | Medium, Sharp (IR) |

| Sulphate | ν₁ (S-O Symmetric Stretch) | Raman | ~981 | Strong, Sharp |

| Sulphate | ν₃ (S-O Asymmetric Stretch) | IR | ~1104 | Strong, Broad |

| Sulphate | ν₄ (O-S-O Bend) | IR, Raman | ~613 | Medium |

| Sulphate | ν₂ (O-S-O Bend) | Raman | ~451 | Weak |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy provides information about the electronic transitions within the molecule. The biguanidinium cation contains a delocalized π-electron system across its N=C-N-C=N backbone, which gives rise to a characteristic absorption in the ultraviolet region. The neutral biguanide molecule shows a maximum absorption (λ_max) at 234 nm, corresponding to a π-π* transition. nih.gov Upon protonation to form the biguanidinium cation, this peak experiences a hypsochromic (blue) shift to approximately 210 nm. nih.gov This shift is due to the stabilization of the ground state upon protonation, which increases the energy gap for the electronic transition.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elucidation of structure through fragmentation patterns. For this compound, analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, the spectrum would be dominated by the peak corresponding to the biguanidinium cation [C₂H₈N₅]⁺, with an expected m/z of 102.08.

Fragmentation of the biguanidinium ion would likely involve the loss of neutral molecules such as ammonia (B1221849) (NH₃, loss of 17 amu) or cyanamide (B42294) (CH₂N₂, loss of 42 amu), leading to fragment ions at m/z 85 and m/z 60, respectively. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the identity of the compound.

Solid-State Structural Determination by X-ray Diffraction

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Analysis of this compound and Related Salts

These studies reveal that the biguanidinium cation is generally not planar. The torsion angle between the two guanidinium (B1211019) units is typically around 40°. acs.org The C-N bond lengths within the biguanide backbone are intermediate between typical single and double bonds, confirming the presence of significant electron delocalization across the N-C-N linkages. researchgate.net

In the solid state, biguanidinium salts form extensive networks of hydrogen bonds. The numerous N-H groups of the two biguanidinium cations act as hydrogen bond donors, while the oxygen atoms of the sulphate anion act as acceptors. This results in a stable, three-dimensional crystalline lattice. researchgate.net The crystal structures are often organized into layers of cations and anions interconnected by these strong intermolecular N-H···O hydrogen bonds. researchgate.net

An analysis of a related structure, hexylbiguanide dihydrochloride (B599025), provides an example of the crystallographic parameters typical for such salts.

Table 3: Representative Crystallographic Data for an Analogous Biguanide Salt (Hexylbiguanide Dihydrochloride)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.01 |

| b (Å) | 28.31 |

| c (Å) | 9.04 |

| β (°) | 98.3 |

| Volume (ų) | 1268 |

| Z (molecules/unit cell) | 4 |

Data is for an analogous compound and serves as a model for the expected packing and symmetry. researchgate.net

Elucidation of Tautomeric Forms and Conformational Isomerism

The biguanide moiety is characterized by its ability to exist in various tautomeric forms due to the presence of multiple imino (=NH) and amino (–NH₂) groups. While the neutral biguanide molecule has a predominant tautomer, as confirmed by X-ray diffraction studies, the protonated form found in this compound presents a more complex scenario.

In the solid state, the biguanide cation in this compound exists as the monoprotonated species, [Hbg]⁺. Structural determination has revealed that protonation significantly influences the geometry of the biguanide framework. Unlike the largely planar neutral form, the [Hbg]⁺ cation is non-planar rsc.org. This deviation from planarity is a direct consequence of steric interactions that arise upon protonation. The twisting of the molecule disrupts the extensive π-conjugation that would be present in a planar conformation.

This inherent non-planarity gives rise to conformational isomerism. The flexibility of the biguanide backbone allows for different spatial arrangements of the constituent atoms. The specific conformation adopted in the crystal lattice is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

Key Structural Parameters for Dibiguanidinium Sulphate Dihydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 9.012(2) Å |

| b | 9.055(2) Å |

| c | 9.974(2) Å |

| α | 89.69(2)° |

| β | 100.06(2)° |

| γ | 114.78(2)° |

| Z | 2 |

This data is for the dihydrate form of dibiguanidinium sulphate, [Hbg]₂[SO₄]·2H₂O. rsc.org

The C–N bonds within the protonated biguanide cation exhibit varying degrees of multiple bond character, indicating delocalization of electron density, although this is less extensive than in the neutral molecule due to the conformational twisting rsc.org.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The solid-state structure of this compound is dominated by an extensive and intricate network of hydrogen bonds. These interactions are the primary driving force behind the formation of a stable, three-dimensional supramolecular assembly. The protonated biguanide cations, with their multiple N-H groups, act as excellent hydrogen bond donors, while the oxygen atoms of the sulphate anion and the water molecules of crystallization serve as acceptors.

The ionic nature of the compound facilitates the formation of well-defined hydrogen-bonding schemes rsc.org. The N-H groups of the biguanide cations form strong hydrogen bonds with the sulphate oxygens. These interactions are crucial in organizing the cations and anions into a regular, repeating pattern throughout the crystal lattice.

The collective effect of these numerous hydrogen bonds is the formation of a robust supramolecular structure. The specific arrangement of the molecules can be described as a complex three-dimensional network where the biguanide cations are linked through sulphate anions and water molecules. This extensive network of non-covalent interactions is responsible for the crystalline nature and physical properties of this compound in the solid state.

Theoretical and Computational Investigations of Di Biguanide Sulphate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, have become indispensable tools for investigating the properties of biguanide-containing molecules. uobabylon.edu.iqnih.gov DFT methods offer a favorable balance between computational cost and accuracy, enabling the precise calculation of electronic structures, molecular geometries, vibrational frequencies, and other properties. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT provides a framework to understand the distribution of electron density and its implications for molecular stability and reactivity, guiding the interpretation of experimental data and predicting molecular behavior. nih.govaps.org Functionals such as B3LYP combined with appropriate basis sets like 6-311+G(d,p) are commonly employed to model these systems accurately. science.govresearchgate.net

The electronic structure of the biguanide (B1667054) moiety is a subject of significant interest and is central to its chemical properties. A defining characteristic is the extensive π-electron delocalization across the N-C-N-C-N backbone. researchgate.netnih.gov This delocalization, confirmed by both quantum chemical calculations and X-ray crystal structure analysis, results in C-N bond lengths that are intermediate between typical single and double bonds. science.govnih.gov

This delocalized π-electron system leads to a quasi-planar structure and is crucial for the high basicity of biguanides. researchgate.net The electron density is not confined to specific atoms but is spread over the guanidine (B92328) groups, which enhances the stability of the molecule and its protonated forms. nih.gov This delocalization also plays a vital role in the ability of biguanides to form stable complexes with metal ions, as the charge density is localized on the terminal nitrogen atoms, facilitating chelation. nih.govmdpi.com Computational studies have demonstrated that this intrinsic property is key to many of the biological and chemical actions of biguanide derivatives. nih.gov

| Property | Description | Typical Calculated Value/Observation |

|---|---|---|

| C-N Bond Lengths | The distances between adjacent carbon and nitrogen atoms in the biguanide backbone. | Intermediate values (approx. 1.29-1.39 Å), indicating partial double bond character due to delocalization. nih.gov |

| π-Electron System | The system of conjugated p-orbitals along the N-C-N-C-N chain. | A 4π electron conjugated system contributes to resonance stabilization. researchgate.net |

| Intramolecular Hydrogen Bond | A hydrogen bond formed between a hydrogen on one terminal amino group and the imino nitrogen of the other guanidine unit. | Present in the most stable tautomer, contributing to a quasi-planar and stabilized conformation. science.govresearchgate.net |

| Charge Distribution | The distribution of partial charges on the atoms, calculated via methods like Natural Population Analysis (NPA). | Negative charge is concentrated on the terminal nitrogen atoms, making them nucleophilic centers. nih.gov |

Biguanides can exist in multiple tautomeric forms due to the mobility of protons among the five nitrogen atoms. researchgate.netacs.org Computational studies, particularly using DFT, have been crucial in identifying the most energetically favorable tautomers and understanding the barriers for their interconversion. researchgate.netresearchgate.net

Research has consistently shown that the most stable tautomer is a conjugated system, often represented with a –C=N–C=N– backbone, which is further stabilized by an intramolecular hydrogen bond. science.govresearchgate.netnih.gov This form is significantly more stable than less conjugated or non-conjugated isomers. science.gov The interconversion between different tautomers can occur through mechanisms such as 1,3- and 1,5-proton shifts. acs.org The energy differences between various tautomers have been calculated, revealing that amino tautomers are generally more stable than the corresponding imino forms. researchgate.net The specific substitution pattern on the biguanide core can influence the relative stability of these isomers.

| Tautomer Description | Key Structural Feature | Relative Energy (kcal/mol) | Stability Rank |

|---|---|---|---|

| Conjugated, H-bonded | Fully conjugated N-C-N-C-N backbone with an internal hydrogen bond. | 0.0 (Reference) | 1 (Most Stable) science.govresearchgate.net |

| Conjugated, no H-bond | Conjugated backbone but with a conformation that prevents internal H-bonding. | ~2-4 | 2 |

| Non-conjugated | The two C=NH groups are separated by an NH group, breaking full conjugation. | > 5 | 3 (Less Stable) science.gov |

| Imino Tautomers | Characterized by C=NH2+ groups. | ~6-7 higher per unit than amino tautomers. researchgate.net | 4 (Least Stable) |

A hallmark of biguanides is their exceptionally high basicity, which means they exist predominantly in a protonated state under physiological conditions. researchgate.netresearchgate.net Quantum chemical calculations have been instrumental in elucidating the mechanisms of protonation and in predicting the acidity constants (pKa) of the conjugate acids. researchgate.netresearchgate.net

The high basicity is a direct consequence of the extensive electron delocalization, which stabilizes the resulting cation upon protonation. researchgate.net DFT studies have shown that the first protonation preferentially occurs at one of the terminal imino nitrogen atoms. nih.govresearchgate.net This protonation event can disrupt the intramolecular hydrogen bond but results in a highly stabilized monocation. researchgate.net Biguanides can also undergo a second protonation at very low pH. nih.govresearchgate.net Theoretical calculations that include solvent effects have successfully predicted pKa values, confirming the "superbasic" nature of these compounds, with the pKa for the first deprotonation of the conjugate acid often being greater than 12. researchgate.net

| Equilibrium | Description | Calculated pKa Range |

|---|---|---|

| H₂Biguanide²⁺ ⇌ HBiguanide⁺ + H⁺ | Dissociation of the diprotonated species. | ~0.7 - 3.1 researchgate.net |

| HBiguanide⁺ ⇌ Biguanide + H⁺ | Dissociation of the monoprotonated species. | ~11.5 - 15.3 researchgate.net |

Molecular Electrostatic Potential (MESP) analysis is a powerful computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MESP map displays regions of negative potential (electron-rich), which are attractive to electrophiles, and regions of positive potential (electron-poor), which are attractive to nucleophiles. chemrxiv.orgresearchgate.net

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Imino Nitrogens (=NH) | Strongly Negative (Red/Yellow) | Primary site for protonation and electrophilic attack. researchgate.net |

| Amino Nitrogens (-NH₂) | Moderately Negative (Yellow/Green) | Secondary site for H-bonding and electrophilic interaction. |

| Hydrogen Atoms (N-H) | Positive (Blue) | Site for hydrogen bond donation. |

| Carbon Backbone | Relatively Neutral (Green) | Less reactive compared to heteroatoms. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile/base), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile/acid). youtube.comacs.org

In the case of biguanides, FMO analysis performed through DFT calculations shows that the HOMO is primarily localized on the nitrogen atoms, which is consistent with the molecule's strong basicity and nucleophilicity. youtube.com The energy of the HOMO is indicative of the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

| Orbital | Property | Significance |

|---|---|---|

| HOMO | Energy Level (e.g., ~ -6.0 eV) | Indicates the electron-donating ability; higher energy means stronger nucleophilicity. |

| LUMO | Energy Level (e.g., ~ +1.0 eV) | Indicates the electron-accepting ability; lower energy means stronger electrophilicity. |

| HOMO-LUMO Gap | Energy Difference (e.g., ~ 7.0 eV) | Correlates with chemical stability and reactivity; a larger gap implies higher stability. nih.gov |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics (MD) simulations offer a powerful lens to study the time-dependent behavior of molecules like Di(biguanide) sulphate in a condensed phase. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational dynamics, solvent interactions, and binding processes. mdpi.com

For a system like this compound in aqueous solution, MD simulations can be employed to:

Study Solvation: Analyze the hydration shell around the Di(biguanide) cation and the sulphate anion, determining the number of associated water molecules and the structure of their hydrogen-bonding network.

Investigate Ion Pairing: Characterize the interactions and dynamics between the Di(biguanide) cation and the sulphate counter-ion in solution.

Explore Conformational Landscape: Sample the different accessible conformations of the flexible Di(biguanide) molecule over time and determine their relative populations.

Simulate Receptor Binding: Model the process of how a Di(biguanide) molecule might approach and bind to a biological target, calculating binding free energies and identifying key intermolecular interactions.

These computational experiments serve as a "computational microscope," augmenting experimental research by providing detailed atomic-level insights into dynamic processes that are often difficult to observe directly. mdpi.com

Conformational Analysis and Flexibility

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of biguanide derivatives, including this compound, is crucial for understanding their structure-activity relationships.

The biguanide moiety is not planar, with density functional theory (DFT) calculations predicting torsion angles of around 40 degrees between the two guanidinium (B1211019) units. acs.orgnih.gov This inherent flexibility allows the molecule to adopt various conformations. Computational methods like ab initio molecular orbital (MO) and DFT studies have been employed to identify the most stable tautomers and global minimum conformations of biguanide derivatives. acs.orgresearchgate.net These studies have revealed that the distribution of electrons, influenced by processes like electron delocalization and protonation, governs the stability of different conformers. acs.orgresearchgate.net

Key findings from computational conformational analyses of biguanide structures include:

Tautomeric Stability: Calculations indicate that tautomers with a hydrogen atom on the bridging nitrogen (N4) are generally less stable. acs.org

Protonation Sites: Protonation is favored on the imino groups rather than the amino groups due to n−π conjugation. acs.org

Structural Flexibility: The molecule possesses significant flexibility, particularly around the torsion angle of the phenylalanine derivative component in some biguanides, which is responsible for differences in stability among conformers. researchgate.net

Computational techniques such as Monte Carlo methods are used to generate a pool of possible conformers by considering electrostatic and steric limitations. sdsu.edu This allows for the identification of the lowest energy (most stable) conformation, which is critical for predicting how the molecule will interact with biological targets. sdsu.edu

Table 1: Computational Methods in Biguanide Conformational Analysis

| Computational Method | Application in Biguanide Analysis | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Determining stable tautomers and torsion angles. acs.orgacs.org | Non-planar structure with significant torsion between guanidinium units. acs.orgnih.gov |

| Ab initio Molecular Orbital (MO) | Investigating electronic structure and delocalization. acs.orgresearchgate.net | Understanding the electronic basis for tautomeric stability. acs.org |

| Monte Carlo Methods | Generating diverse pools of molecular conformers. sdsu.edu | Identification of low-energy, stable conformations for further study. sdsu.edu |

| Molecular Mechanics | Predicting equilibrium structures of biguanide complexes. nih.gov | Aiding in the computer-assisted design of new compounds. nih.gov |

Prediction of Intermolecular Interactions in Solvated Systems

The behavior of this compound in a biological environment is heavily influenced by its interactions with surrounding solvent molecules, primarily water. Computational solvation models are used to predict these interactions and their thermodynamic properties.

Continuum (or implicit) solvation models are a common approach where the solvent is treated as a continuous medium with specific properties like dielectric constant. ub.eduyoutube.com These models are computationally efficient and can provide valuable information on the free energy of solvation. ub.eduyoutube.com This energy is a composite of several factors, including:

Electrostatic interactions: The interaction between the charge distribution of the solute (this compound) and the polarizable continuum of the solvent.

Cavitation energy: The energy required to create a cavity in the solvent to accommodate the solute molecule. youtube.com

Dispersion and repulsion forces: Van der Waals interactions between the solute and solvent. ub.edu

Explicit solvation models, while more computationally intensive, provide a more detailed picture by modeling individual solvent molecules. Molecular dynamics simulations can be used to study the specific hydrogen bonding patterns and the structure of the solvation shell around the biguanide molecule. DFT calculations that include explicit water molecules in the first solvation sphere have been used to confirm the high basicity of biguanide derivatives. acs.org

Simulations of molecular interactions between predicted biguanide complex structures and water molecules have been correlated with experimental data, such as partition coefficients, demonstrating the predictive power of these computational approaches. nih.gov

Prediction of Biguanide-Related Complex Structures

Biguanides are excellent N-donor bidentate ligands that readily form coordination complexes with a wide range of transition metals. acs.orgnih.govnih.gov Computational chemistry, particularly DFT, is extensively used to predict the geometry, stability, and electronic properties of these metal-biguanide complexes. journalirjpac.comresearchgate.net

Theoretical studies can identify the most favorable coordination sites on the biguanide ligand. Analyses of interatomic bond lengths, atomic charges, molecular electrostatic potentials (MESP), and frontier orbital structures consistently reveal the imine nitrogen atoms as the most favorable sites for metal coordination. journalirjpac.comresearchgate.net This chelating ability is due to the localization of charge density on the terminal nitrogens. acs.org

Computational modeling is also applied to predict the interaction of biguanides with biological macromolecules. For instance, molecular modeling, in conjunction with NMR and crystallographic data, has been used to determine the structures of complexes formed between various biguanides and enzymes like E. coli dihydrofolate reductase (ecDHFR). acs.orgnih.govnih.gov These models help to visualize the binding mode, identify key interactions such as hydrogen bonds, and explain the basis for observed biological activity. nih.gov

Table 2: Predicted Properties of Biguanide-Metal Complexes via DFT

| Metal Ion | Predicted Complex Geometry | Key Computational Findings |

|---|---|---|

| Co(III) | Octahedral mdpi.comnih.gov | Complex salt formed with a cationic Co(III) octahedral subunit. mdpi.com |

| Cu(II) | Square pyramidal (dimeric) mdpi.com or Square planar researchgate.net | Dimeric structures with chloride bridges have been predicted. mdpi.com |

| Ni(II) | Square planar researchgate.net | Can form complexes with both neutral and deprotonated biguanide ligands. nih.govresearchgate.net |

| Zn(II) | Tetrahedral nih.govresearchgate.net | Favorable coordination through imine nitrogens predicted by charge and orbital analysis. journalirjpac.comresearchgate.net |

| V(IV) | Square pyramidal ubc.ca | Oxovanadium(IV) readily coordinates with biguanide ligands. ubc.ca |

Application of Artificial Intelligence and Machine Learning in Biguanide Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid analysis of large datasets, prediction of molecular properties, and the design of novel compounds. In the context of biguanide chemistry, these technologies offer powerful new avenues for discovery and development.

Data-Driven Materials Design and Discovery Methodologies

AI and ML algorithms can be trained on existing chemical data to design new biguanide derivatives with specific, desirable properties. This data-driven approach accelerates the discovery of novel compounds by moving beyond traditional, intuition-based synthesis.

Methodologies in this area include:

Generative Models: AI models can learn the underlying rules of chemical structure and bonding from large databases of known molecules. mit.edu They can then generate novel molecular structures, including new biguanide analogs, that are predicted to have high activity or other desired characteristics. researchgate.net

High-Throughput Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of potential biguanide derivatives, predicting their properties and prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. This significantly reduces the time and cost associated with drug discovery. medium.com

Optimization of Properties: By correlating structural features with properties, ML can guide the modification of existing biguanide scaffolds to optimize specific attributes, such as binding affinity for a target protein or improved pharmacokinetic profiles. nih.gov

The development of novel biguanides with potent anticancer activities is an area where these data-driven design principles are being actively applied. researchgate.net

Predictive Modeling of Chemical Properties and Reactivity

Machine learning models are increasingly used to predict a wide range of chemical properties and the outcomes of chemical reactions, which is highly relevant to the synthesis and understanding of this compound and its derivatives. neurips.ccnips.cc

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com QSAR studies on biguanide-related compounds have successfully modeled properties like antimicrobial activity, often showing a parabolic dependence on lipophilicity (log P). researchgate.net

Reaction Prediction: ML models can predict the major products of chemical reactions given a set of reactants and conditions. neurips.ccnips.cc These models learn from vast datasets of known reactions and can generalize to new, unseen chemical transformations, aiding in the design of efficient synthetic routes for complex biguanide derivatives. medium.com Newer generative AI approaches incorporate fundamental physical constraints, such as the conservation of mass, to improve the accuracy and reliability of reaction predictions. mit.edu

Property Prediction: ML can be trained to predict various physicochemical properties, such as solubility, stability, and reactivity, based solely on molecular structure. This allows for the in silico evaluation of new biguanide designs before they are synthesized.

Table 3: Machine Learning Applications in Predictive Biguanide Chemistry

| ML Application | Description | Relevance to Biguanide Research |

|---|---|---|

| QSAR Modeling | Correlates molecular descriptors with biological activity. mdpi.comresearchgate.net | Predicts the antimicrobial or anticancer potency of new derivatives. researchgate.net |

| Reaction Outcome Prediction | Predicts the products of a chemical reaction. neurips.ccnips.cc | Facilitates the design of efficient synthesis pathways for novel biguanides. |

| Transition State Prediction | Identifies the high-energy intermediate state of a reaction. medium.com | Accelerates understanding of reaction mechanisms and kinetics. medium.com |

| Physicochemical Property Prediction | Models properties like solubility and reactivity from structure. | Enables rapid virtual assessment of drug-likeness for new compounds. |

Text Mining and Knowledge Extraction from Scientific Literature for Biguanide Research

This technology can be applied to:

Automated Data Extraction: Algorithms can scan thousands of research articles to extract specific data points, such as reaction conditions, spectroscopic data, biological activity values, and protein targets associated with biguanide compounds.

Relationship Mapping: By analyzing the co-occurrence of terms, text mining can identify previously unrecognized relationships between specific biguanide derivatives, biological pathways, and disease states.

Hypothesis Generation: By synthesizing information from disparate sources, AI can help researchers formulate new hypotheses. For example, it could identify a protein that is frequently mentioned in the context of a disease treated by biguanides but has not yet been studied as a direct target, suggesting a new line of inquiry.

These automated knowledge extraction tools allow researchers to build comprehensive knowledge bases from the existing literature, ensuring that new research is built upon the entirety of collective scientific understanding.

Coordination Chemistry of Biguanide Ligands and Di Biguanide Sulphate Complexes

Synthesis and Characterization of Di(biguanide) Sulphate Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with a biguanide (B1667054) ligand in a suitable solvent. The sulphate ion can act as a counterion or, in some cases, participate in the coordination sphere of the metal.

Complexes with Transition Metals (e.g., Copper, Iron, Nickel, Platinum, Palladium, Zinc)

Di(biguanide) complexes with various transition metals have been synthesized and studied. For example, coordination compounds of copper(II), nickel(II), and zinc(II) with biguanide derivatives have been prepared and characterized. researchgate.netrsc.org

Copper(II) Complexes: Copper(II) forms complexes with the general formula [Cu(biguanide)₂]²⁺. researchgate.netrsc.org A specific example is the copper(II) bis(1-benzylbiguanide) sulphate complex. nih.govsci-toys.com Another reported copper complex has the formula [(Cu(Met)Cl)₂-μ-Cl₂], where Met represents a biguanide derivative. mdpi.com

Nickel(II) Complexes: Nickel(II) readily forms square planar complexes with biguanide ligands. researchgate.net A novel nickel compound with the formula [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O has been synthesized. researchgate.netrsc.orgnih.gov

Zinc(II) Complexes: Zinc(II) has been shown to form complexes with biguanide, such as [Zn(C₄H₁₂N₅)Cl₃]. researchgate.netrsc.orgnih.gov Flexible mono- and bimetallic zinc complexes with biguanide derivatives have also been synthesized for applications in polymerization. acs.org

Platinum and Palladium Complexes: Platinum(II) and Palladium(II) complexes with biguanide ligands have been prepared and investigated for their potential applications. nih.gov

Iron Complexes: The synthesis of biguanide complexes with iron has been facilitated by the use of Lewis acids like FeCl₃, which can increase the reaction rate and yield. nih.gov

Influence of Sulphate Counterion on Coordination Structures and Stability

The sulphate ion, being the conjugate base of a strong acid, is generally not a strong base and often acts as a counterion in coordination chemistry. wikipedia.org However, it can also function as a ligand, binding to metal ions in various modes, including unidentate, bidentate, and bridging fashions. wikipedia.org

Spectroscopic and Crystallographic Studies of Metal Complexes

A variety of spectroscopic and crystallographic techniques are employed to characterize this compound metal complexes and elucidate their structures.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the biguanide ligand to the metal ion. Characteristic N-H and C=N stretching bands of the biguanide ligand are observed, and the appearance of new bands at lower frequencies can indicate the formation of metal-ligand bonds. ijraset.commdpi.com For example, in a cobalt complex, metal-ligand bond formation was indicated by peaks around 517 cm⁻¹. ijraset.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. ijraset.comresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can provide detailed information about the structure of the complexes in solution. The chemical shifts of the ligand's protons and carbons can be affected by coordination to the metal ion. nih.gov

Crystallographic Studies:

The following table summarizes the crystallographic data for some transition metal complexes with biguanide derivatives.

| Compound | Formula | Crystal System | Space Group |

| Cobalt Complex | [Co(C₄H₁₁N₅)₃]Cl₂·2H₂O | Monoclinic | C2/c |

| Nickel Complex | [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O | Monoclinic | P2₁/c |

| Copper Complex | [Cu(C₄H₁₁N₅)₂]Cl₂·H₂O | Monoclinic | P2₁/n |

| Zinc Complex | [Zn(C₄H₁₂N₅)Cl₃] | Monoclinic | P2₁/c |

| Cobalt Complex Salt | [Co(C₄H₁₁N₅)₃][CoCl₄]Cl·3H₂O | Monoclinic | P2₁/n |

| Dimeric Copper Complex | [(Cu(C₄H₁₁N₅)Cl)₂-μ-Cl₂] | Monoclinic | P2₁/n |

Data sourced from multiple studies. researchgate.netmdpi.comrsc.org

These studies collectively provide a comprehensive understanding of the coordination chemistry of this compound complexes, from the fundamental properties of the biguanide ligand to the synthesis, structure, and characterization of its metal complexes.

Theoretical Insights into Metal-Biguanide Interactions

Computational methods provide significant insights into the electronic configurations and reactivity of metal-biguanide complexes. ijraset.com Theoretical studies are crucial for understanding the nature of the metal-ligand bond, predicting the geometry of the complexes, and explaining their physicochemical behaviors. researchgate.net These computational approaches, particularly Density Functional Theory (DFT) and Molecular Mechanics, complement experimental data from spectroscopic and crystallographic studies, offering a more profound understanding of these coordination compounds. ijraset.com

DFT Studies on Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) is a powerful computational tool for investigating the structural and electronic properties of molecules. uobabylon.edu.iq In the context of metal-biguanide complexes, DFT calculations provide detailed insights into molecular orbitals, charge distribution, and the nature of the coordinate bonds. uobabylon.edu.iq

Biguanides are versatile nitrogen-donor bidentate ligands that form stable chelate complexes with a wide range of metal ions. ijraset.com The lone electron pairs on the two imino nitrogens are the primary sites for coordination with metal cations. nih.gov DFT studies help to elucidate the electronic structure of these complexes, confirming the transfer of electron density from the bidentate biguanide ligand to the central metal cation. nih.gov This charge transfer is fundamental to the stability and bonding within the complex.

Key findings from DFT and related computational analyses of metal-biguanide complexes include:

Bonding Character: Analysis of the electronic structure helps characterize the metal-ligand bonds. For instance, Hirshfeld surface analysis and the generation of electrostatic potential maps can be used to perform a detailed structural and supramolecular analysis of the interactions within the crystal structure of these complexes. researchgate.net

Charge Distribution: DFT calculations can map the electron density distribution across the complex, identifying the regions most susceptible to electrophilic or nucleophilic attack and explaining the reactivity of the molecule. uobabylon.edu.iq Studies on the biguanide metformin (B114582), for example, use DFT to provide intricate details of its electronic landscape. uobabylon.edu.iq

Molecular Stability: The theory helps in determining the most stable tautomeric forms of the biguanide ligand upon protonation and coordination. researchgate.net For biguanide and its derivatives, DFT calculations have been used to examine the structural and energetic aspects of protonation, identifying the most stable structures as conjugated, push-pull systems, often stabilized by internal hydrogen bonds. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data. For example, calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to confirm the formation of metal-ligand bonds, which typically appear in the far-infrared region of the spectrum. researchgate.netmdpi.com

Computational analysis of copper-binding energies for various biguanides has also been performed to understand differences in their biological effects, suggesting that the activation of these molecules as metal-binding prodrugs may be pH-sensitive. nih.gov

Molecular Mechanics Prediction of Complex Geometries and Interactions

Molecular mechanics is a computational method used to predict the three-dimensional structures of molecules and simulate their interactions. nih.gov This approach is particularly valuable for large systems like metal-based radiopharmaceuticals where experimental structure determination can be challenging. nih.gov

Studies on technetium (Tc)-biguanide complexes have successfully used molecular mechanics calculations to predict their equilibrium structures. nih.gov These theoretical models allow for the evaluation of key geometric parameters and the simulation of intermolecular interactions with biological molecules, such as water or peptide chains. nih.gov The results from these simulations can be correlated with experimental data, such as partition coefficients and protein binding percentages, demonstrating the predictive power of this computational approach. nih.gov

In studies of various Tc-biguanide complexes, molecular mechanics calculations have revealed several key structural features:

Ligand Planarity: The biguanide ligand molecules were generally found to be quasi-planar within the complex. nih.gov

Intermolecular Interactions: Simulations can predict how these complexes will interact with their environment. For example, theoretical results predicted that the [TcO(Big)₂(OH)] complex is considerably more efficient at forming energetically favorable hydrogen bonds with peptide chains compared to its substituted derivatives, which aligns with experimental findings on human protein binding. nih.gov

The table below presents a representative set of theoretically predicted geometric parameters for a series of technetium-oxo biguanide complexes, illustrating the type of data generated from molecular mechanics calculations.

| Complex | Key Torsion Angle | Ligand C-N-C-N(R) Torsion Angle Range (°) | O=Tc-O-H Torsion Angle (°) | Predicted Geometry Note |

|---|---|---|---|---|

| [TcO(Big)₂(OH)] | O=Tc-O-H | 169.7 to 177.5 | 178.3 | Nearly planar arrangement of axial ligands |

| [TcO(DMBig)₂(OH)] | O=Tc-O-H | 169.7 to 177.5 | 177.3 | Nearly planar arrangement of axial ligands |

| [TcO(PBig)₂(OH)] | O=Tc-O-H | 169.7 to 177.5 | 143.5 | Non-planar geometry due to steric hindrance from phenyl groups |

| [TcO(PEBig)₂(OH)] | O=Tc-O-H | 169.7 to 177.5 | 148.2 | Less deviation from planarity compared to PBig complex |

Chemical Reactivity and Advanced Transformations of Di Biguanide Sulphate

Thermal Decomposition Pathways

The thermal stability of biguanide (B1667054) and its salts is a critical aspect of its chemistry. While the free base is known to decompose at its melting point, the formation of salts, such as the sulphate and hydrochloride, enhances its thermal resilience.

Upon heating, biguanides undergo a significant transformation characterized by an intramolecular cyclization reaction that involves the elimination of ammonia (B1221849). This process leads to the formation of highly stable six-membered heterocyclic structures, specifically derivatives of melamine (B1676169).

The primary pathway for the thermal degradation of biguanides involves a condensation reaction that yields melamine and its derivatives. The process is endothermic and proceeds through the release of ammonia. While the precise step-by-step mechanism for the cyclization of di(biguanide) itself is not extensively detailed in the literature, the known thermal behavior of the resulting product, melamine, provides insight into subsequent transformations.

Upon formation, melamine can undergo further condensation at elevated temperatures. The initial product of this self-condensation is melam, which is formed through the elimination of one molecule of ammonia between two melamine molecules. As the temperature increases, melam can further condense to form melem, and subsequently melon, with additional loss of ammonia at each step.

A proposed mechanism for the initial cyclization of a biguanide molecule to a 1,3,5-triazine (B166579) ring involves the nucleophilic attack of a terminal amino group onto the carbon of a distal imine group, followed by the elimination of ammonia to form the stable aromatic triazine core.

Table 1: Products of Thermal Condensation of Melamine This table outlines the sequential products formed during the thermal decomposition of melamine, a primary product of biguanide degradation.

| Precursor | Condensation Product | Temperature Range | Byproduct |

| Melamine | Melam | ~390 °C | Ammonia |

| Melam | Melem | ~640 °C | Ammonia |

| Melem | Melon | >600 °C | Ammonia |

Data compiled from various sources on melamine condensation.

The conversion of biguanides into their sulphate salts is known to increase their thermal stability compared to the free base. This enhancement is attributed to the salt's higher lattice energy and the strong ionic interactions between the protonated biguanide cations and the sulphate dianion. These interactions require more energy to overcome before the molecule can undergo decomposition.

The sulphate anion itself is generally thermally stable, though its decomposition temperature is highly dependent on the associated cation. For instance, while calcium sulphate is stable to 1000 °C, some ferric sulphates can begin to decompose around 500-600 °C. The decomposition of the sulphate ion at high temperatures can proceed via the release of sulphur trioxide, which can further break down to sulphur dioxide and atomic oxygen. This release of oxygen introduces the possibility of the sulphate anion acting as an internal oxidant for the organic cation at sufficiently high temperatures, a phenomenon observed in the pyrolysis of organic-laden mineral samples. However, at the temperatures typical for biguanide cyclization to melamine derivatives, the primary role of the sulphate ion is stabilization.

Oxidation-Reduction Chemistry

Biguanides exhibit considerable stability against many common oxidizing and reducing agents. Significant degradation typically requires the use of very strong oxidants.

While relatively resistant to mild oxidation, the biguanide structure can be cleaved by powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide under reflux conditions. The reaction with these strong oxidants leads to the breakdown of the biguanide backbone, yielding urea-derived degradation products.

Studies on the degradation of the related compound metformin (B114582) via advanced oxidation processes (AOPs), which generate highly reactive radicals, have identified several classes of intermediates. Though these conditions are more extreme than classical chemical oxidation, they provide insight into potential fragmentation pathways.

Table 2: Potential Intermediates in Biguanide Oxidation Based on degradation studies of the biguanide derivative, metformin, using advanced oxidation processes.

| Intermediate Class | Example Compound |

| Guanidine (B92328) Derivatives | Guanidine |

| Urea Derivatives | Urea |

| Cyanamide (B42294) Derivatives | Cyanoguanidine |

This data is extrapolated from studies on metformin, a substituted biguanide, and may represent plausible, though not directly confirmed, intermediates for Di(biguanide) sulphate oxidation.

Role as Precursors in Organic Synthesis (e.g., Triazine Derivatives)

Biguanides are valuable and versatile precursors in organic synthesis, most notably for the preparation of substituted 2,4-diamino-1,3,5-triazines. This transformation is a key synthetic route due to the prevalence of the triazine core in pharmaceuticals and other functional materials.

The synthesis involves the condensation of a biguanide with a compound containing a suitable electrophilic carbon, such as an ester. The reaction proceeds by the nucleophilic attack of the nitrogen atoms of the biguanide onto the carbonyl carbon of the ester. This is typically followed by a cyclization and dehydration/dealcoholation sequence to yield the stable aromatic 1,3,5-triazine ring. For the reaction to proceed efficiently, the biguanide is often generated in its free base form from its salt (e.g., hydrochloride or sulphate) prior to reaction with the ester.

A general mechanism involves a double condensation of the biguanide with the ester. The terminal amino groups of the biguanide act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of intermediates that subsequently cyclize, eliminating water and alcohol to form the final triazine product.

Di Biguanide Sulphate in Advanced Materials Science Applications

Integration into Polymer Systems (e.g., Composites)

The incorporation of biguanide-containing compounds into polymer matrices can impart unique functionalities to the resulting composites. Di(biguanide) sulphate, with its potential for strong intermolecular interactions, could serve as a functional filler or additive in various polymer systems. The positively charged nature of the biguanide (B1667054) moiety at physiological pH can be leveraged to create materials with enhanced properties. wikipedia.org

The integration of this compound into polymer composites could be achieved through several methods, including melt blending, solution casting, or in-situ polymerization. The choice of method would depend on the specific polymer matrix and the desired properties of the composite material. The sulphate counter-ion may offer different solubility and processing characteristics compared to the more commonly studied hydrochloride salts of biguanides.

Potential Effects of this compound on Polymer Composite Properties:

| Property | Potential Effect | Underlying Mechanism |

| Mechanical Strength | Enhancement | Strong ionic interactions between the sulphate and biguanide groups and the polymer chains, leading to improved load transfer. |

| Thermal Stability | Increased | The salt formation and ionic crosslinking can restrict polymer chain mobility, increasing the degradation temperature. nih.gov |

| Antimicrobial Activity | Imparted | The biguanide group is known for its broad-spectrum antimicrobial properties, which could be conferred to the polymer composite. |

| Flame Retardancy | Potential Improvement | Nitrogen-containing compounds can act as flame retardants by releasing inert gases upon decomposition. |

Surface Modification Applications

Surface modification is a critical aspect of materials science, enabling the tailoring of surface properties for specific applications. The inherent reactivity and charge of the biguanide group make this compound a candidate for surface functionalization. It could be used to alter the surface energy, wettability, and biocompatibility of various substrates.

One potential application is the modification of surfaces to prevent biofilm formation. The antimicrobial nature of biguanides could be utilized by grafting or coating this compound onto surfaces of medical devices, food packaging, or marine equipment. The sulphate anion might influence the mode of attachment and the long-term stability of the coating compared to other biguanide salts.

Potential in Sensor Development

Biguanide derivatives have been explored for their potential in the development of chemical sensors. nih.govresearchgate.net Their ability to form coordination complexes with metal ions and interact with various anions makes them attractive as recognition elements in sensor design. researchgate.net Protonated biguanides can act as receptors for anions, and this interaction can be transduced into a measurable signal, such as a change in fluorescence. nih.govresearchgate.net

This compound could potentially be used in the fabrication of sensors for the detection of specific anions or metal ions. The sulphate group itself could play a role in the selectivity and sensitivity of the sensor. For instance, a sensor based on this compound might exhibit a selective response to ions that can displace the sulphate anion or interact with the biguanide-sulphate ion pair.

Research Findings on Biguanide-Based Sensors:

| Biguanide Derivative | Detected Analyte | Sensing Principle | Reference |

| Various fluorescent biguanide derivatives | Anions (halides, carboxylates, phosphates) | Change in fluorescence upon anion binding | nih.govresearchgate.net |

| Metformin-functionalized materials | Metal ions (e.g., Palladium) | Complexation leading to a detectable signal | nih.gov |

This table is based on research on biguanide derivatives, not specifically this compound, to illustrate the potential for sensor applications.

Role in Nanotechnology and Hybrid Materials

The application of biguanides in nanotechnology is an emerging area of research. Biguanide derivatives have been used to functionalize nanoparticles, creating hybrid materials with enhanced properties and functionalities. nih.gov For example, the encapsulation of biguanides within nanocarriers has been explored for various applications. nih.gov

This compound could be utilized in the synthesis of novel nanomaterials. Its properties as a salt could be advantageous in controlling the nucleation and growth of nanoparticles. Furthermore, the functionalization of nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes, with this compound could introduce positive surface charges and antimicrobial properties, making them suitable for a range of biomedical and industrial applications. The creation of organic-inorganic hybrid materials incorporating this compound could lead to multifunctional materials with tailored optical, electronic, and catalytic properties.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in preclinical models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding. For human cell lines, document IRB approval and informed consent protocols. Use the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.